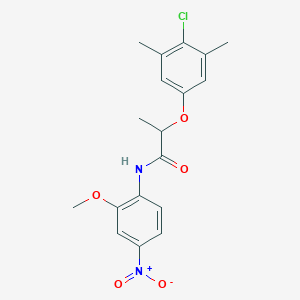![molecular formula C21H15BrN4 B4174165 4-(3-bromophenyl)-2-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole](/img/structure/B4174165.png)
4-(3-bromophenyl)-2-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole
Vue d'ensemble
Description
4-(3-bromophenyl)-2-(3-pyridinyl)-1,4-dihydropyrimido[1,2-a]benzimidazole (referred to as BPIB) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPIB is a heterocyclic compound that contains a pyrimidine and benzimidazole ring system. It has been synthesized using various methods and has shown promising results in preclinical studies.
Mécanisme D'action
BPIB exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. BPIB has also been found to inhibit the activity of protein kinase C (PKC), a signaling pathway involved in cell proliferation and survival. Additionally, BPIB has been found to inhibit the activity of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BPIB has been found to have various biochemical and physiological effects. In preclinical studies, BPIB has been found to decrease the levels of inflammatory mediators such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). BPIB has also been found to induce apoptosis (cell death) in cancer cells and protect against neuronal damage in neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
BPIB has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. BPIB has also been found to have low toxicity in preclinical studies. However, BPIB has some limitations for lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, more studies are needed to determine the optimal dosage and administration of BPIB in different disease models.
Orientations Futures
There are several future directions for research on BPIB. One area of research is the development of BPIB analogs with improved pharmacokinetic properties. Another area of research is the investigation of the efficacy of BPIB in combination with other drugs for the treatment of various diseases. Additionally, more studies are needed to elucidate the molecular mechanisms of BPIB and its potential therapeutic targets.
Applications De Recherche Scientifique
BPIB has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In preclinical studies, BPIB has shown anti-inflammatory, anti-tumor, and anti-neurodegenerative effects. BPIB has also been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the pathogenesis of these diseases.
Propriétés
IUPAC Name |
4-(3-bromophenyl)-2-pyridin-3-yl-1,4-dihydropyrimido[1,2-a]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4/c22-16-7-3-5-14(11-16)20-12-18(15-6-4-10-23-13-15)25-21-24-17-8-1-2-9-19(17)26(20)21/h1-13,20H,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJIZAFKEPSZNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(C=C(N3)C4=CN=CC=C4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-12-(3,4,5-trimethoxyphenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4174083.png)
![methyl 4-(6-{[(2,4-dimethoxyphenyl)amino]carbonyl}-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)benzoate](/img/structure/B4174084.png)

![2-[(1-benzoyl-1H-benzimidazol-2-yl)thio]-N-[5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-yl]acetamide](/img/structure/B4174090.png)
![2,2,2-trichloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B4174097.png)
![2-({4-allyl-5-[(2,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-4-nitrophenyl)acetamide](/img/structure/B4174103.png)
![methyl 1-cyclopentyl-2-methyl-5-oxo-4-[(3-phenylpropanoyl)amino]-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4174118.png)
![4-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-diethyl-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4174124.png)

amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4174147.png)
![benzyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4174154.png)
![N~1~-[4-(benzyloxy)phenyl]-N~2~-[(4-fluorophenyl)sulfonyl]alaninamide](/img/structure/B4174161.png)
![7-(3-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4174163.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B4174192.png)
